N-(2-(furan-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(furan-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide and its derivatives have been the subject of extensive research due to their interesting chemical properties and potential applications. Research has focused on the synthesis of various derivatives and their chemical behaviors. For instance, Kumaraswamy et al. (2008) explored the synthesis of related compounds for their antimicrobial and other biological activities (Kumaraswamy et al., 2008). Similarly, Raju et al. (2022) reported on the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, emphasizing the method's environmental friendliness and high yields (Raju et al., 2022).
Biological Activities
These compounds have been evaluated for various biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. Gomathy et al. (2012) synthesized novel derivatives and studied their anti-Parkinson's activity, demonstrating significant results in in vitro and in vivo models (Gomathy et al., 2012). Additionally, Nagarsha et al. (2022) focused on synthesizing naphthofuran derivatives and evaluating their antibacterial activities, revealing potential applications in the medical field (Nagarsha et al., 2022).
Photochemical and Photophysical Properties
Studies have also delved into the photochemical and photophysical properties of related compounds. Aiken et al. (2014) explored 5-hydroxy substituted naphthofurans as precursors of photochromic benzochromenes, revealing their potential in developing photoresponsive materials (Aiken et al., 2014).
Crystallographic Studies
Crystallographic studies of similar compounds, such as those by Tinant et al. (1994), have provided insights into their molecular structures and conformational properties, which are crucial for understanding their reactivity and interaction with biological targets (Tinant et al., 1994).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, environmental impact, and other safety-related information.
Future Directions
This section would discuss potential areas of future research or applications of the compound.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(19-10-8-14-9-11-21-13-14)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,9,11,13H,8,10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMCBUDSPHUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide |
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